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molecular formula C12H18O2 B8529620 5-(4-Methoxyphenyl)-1-pentanol

5-(4-Methoxyphenyl)-1-pentanol

Cat. No. B8529620
M. Wt: 194.27 g/mol
InChI Key: YFXNGNDJUYSLFZ-UHFFFAOYSA-N
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Patent
US06858614B2

Procedure details

A solution of 16 (7.1 g, 37 mmol) in 150 dry ethanol (150 mL) was placed in a 0.5 L Parr flask and palladium on carbon (0.92 g, 5% wet. Pd/C) was added as a suspension in ethanol (25 mL). The reaction mixture was shaken at 50 psi of hydrogen pressure at room temperature for 24 hours. After this time, the mixture was filtered through a silica gel pad and the solvent was removed at reduced pressure. The residue was purified by flash chromatography (silica gel, 1:3 ethyl acetate/hexanes) to provide 17 (6.7 g, 92%) as a clear oil. 1H NMR (300 MHz, CDCl3) δ1.48 (m, 2H), 1.60 (m, 4H), 2.58 (m, 2H), 3.63 (m, 2H) 3.80 (s, 3H), 6.83 (d, 2H), 7.10 (d, 2H).
Name
Quantity
7.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.92 g
Type
catalyst
Reaction Step Three
Quantity
25 mL
Type
solvent
Reaction Step Four
Quantity
150 mL
Type
solvent
Reaction Step Five
Name
Yield
92%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]#[C:10][CH2:11][CH2:12][CH2:13][OH:14])=[CH:5][CH:4]=1.[H][H]>[Pd].C(O)C>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][OH:14])=[CH:5][CH:4]=1

Inputs

Step One
Name
Quantity
7.1 g
Type
reactant
Smiles
COC1=CC=C(C=C1)C#CCCCO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
0.92 g
Type
catalyst
Smiles
[Pd]
Step Four
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)O
Step Five
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After this time, the mixture was filtered through a silica gel pad
CUSTOM
Type
CUSTOM
Details
the solvent was removed at reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography (silica gel, 1:3 ethyl acetate/hexanes)

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(C=C1)CCCCCO
Measurements
Type Value Analysis
AMOUNT: MASS 6.7 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 93.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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